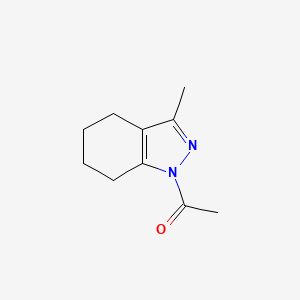
1-(3-Methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-(3-Methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one typically involves the condensation of phenylhydrazine with a suitable ketone or aldehyde. One common method is the reaction of phenylhydrazine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate . The reaction conditions often include acidic or basic catalysts to facilitate the condensation process. Industrial production methods may involve multi-step synthesis routes, optimizing yield and purity through various purification techniques.
Análisis De Reacciones Químicas
1-(3-Methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce various substituents into the indazole ring, enhancing its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-Methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(3-Methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase-2 (COX-2) enzyme, reducing the production of pro-inflammatory mediators like prostaglandins . Its anticancer effects are linked to the induction of apoptosis in cancer cells through the activation of caspase pathways .
Comparación Con Compuestos Similares
1-(3-Methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one can be compared with other indazole derivatives such as:
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole: Known for its anti-inflammatory properties.
2-Aryl-4,5,6,7-tetrahydro-2H-indazole: Exhibits significant antimicrobial activity.
3-Phenyl-2-(trifluoromethyl)phenyl-4,5,6,7-tetrahydro-2H-indazole: Demonstrates high anti-inflammatory activity with minimal side effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Propiedades
Número CAS |
85796-86-7 |
|---|---|
Fórmula molecular |
C10H14N2O |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1-(3-methyl-4,5,6,7-tetrahydroindazol-1-yl)ethanone |
InChI |
InChI=1S/C10H14N2O/c1-7-9-5-3-4-6-10(9)12(11-7)8(2)13/h3-6H2,1-2H3 |
Clave InChI |
VWFJGUMYBPZBOS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=C1CCCC2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



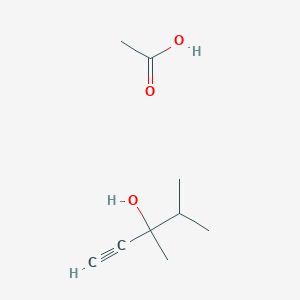
![5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one](/img/structure/B14417988.png)
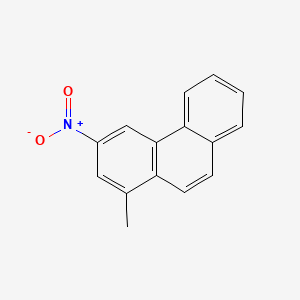
![5-([1,1'-Biphenyl]-4-yl)-2-(4-bromophenyl)-1,3-oxazole](/img/structure/B14418000.png)
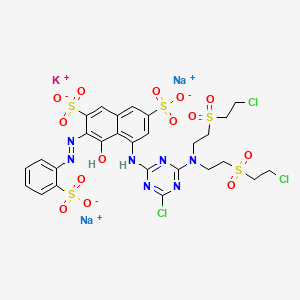
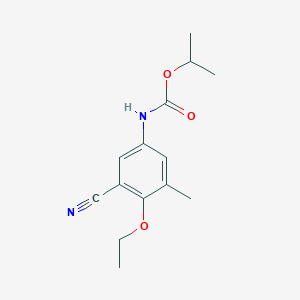

![Methyl [3-chloro-4-(4-ethoxyphenoxy)phenyl]carbamate](/img/structure/B14418024.png)
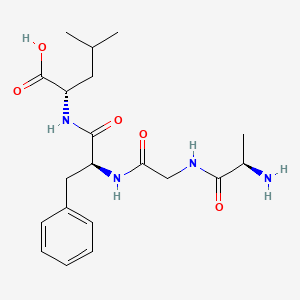
![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene](/img/structure/B14418038.png)
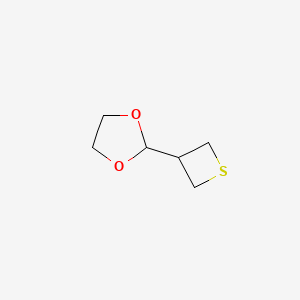
![3-[(Ethoxymethoxy)methyl]heptane](/img/structure/B14418041.png)

